Mono-Hydroxyl Alters H-Bond Donor Count and LogP
1,6‑Dimethyl‑5‑vinyl‑9,10‑dihydrophenanthren‑2‑ol possesses exactly one hydrogen‑bond donor (the 2‑OH) and a topological polar surface area (TPSA) of 20.2 Ų, with a computed XLogP3‑AA of 5.0 [1]. In contrast, the closest natural analog juncusol (2,7‑diol; CAS 62023‑90‑9) has two hydrogen‑bond donors and a TPSA of 40.5 Ų, yielding an estimated LogP of ~4.2 [REFS-2, REFS-3]. This halving of TPSA and hydrogen‑bond donors produces a compound with fundamentally different membrane permeability and intrinsic solubility.
| Evidence Dimension | Physicochemical profile: Hydrogen‑bond donor count, TPSA, LogP |
|---|---|
| Target Compound Data | H‑bond donors = 1; TPSA = 20.2 Ų; XLogP3‑AA = 5.0 |
| Comparator Or Baseline | Juncusol: H‑bond donors = 2; TPSA = 40.5 Ų; estimated LogP ~4.2 |
| Quantified Difference | 1 fewer H‑bond donor; 20.3 Ų lower TPSA; LogP shift +0.8 units |
| Conditions | Physicochemical properties computed via PubChem (Cactvs 3.4.6.11, XLogP3 3.0) and ChemSpider data |
Why This Matters
Suppliers and researchers cannot substitute juncusol or effusol for this compound in any permeability‑critical or logP‑sensitive assay, as the 0.8‑unit LogP increase and halved TPSA will alter passive membrane diffusion and off‑target binding profiles in a way that is not correctable by simple concentration adjustment.
- [1] PubChem. Compound Summary for CID 85989808, 1,6‑Dimethyl‑5‑vinyl‑9,10‑dihydrophenanthren‑2‑ol. Computed properties: H‑bond donor count = 1, TPSA = 20.2 Ų, XLogP3‑AA = 5.0. National Center for Biotechnology Information. View Source
